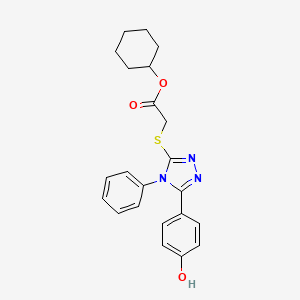

Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic 1,2,4-triazole derivative characterized by a phenyl group at position 4 of the triazole ring and a 4-hydroxyphenyl substituent at position 3. The thioether linkage at position 3 connects to a cyclohexyl ester group via an acetate moiety.

Properties

Molecular Formula |

C22H23N3O3S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

cyclohexyl 2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C22H23N3O3S/c26-18-13-11-16(12-14-18)21-23-24-22(25(21)17-7-3-1-4-8-17)29-15-20(27)28-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19,26H,2,5-6,9-10,15H2 |

InChI Key |

XBUCOBHRCFSPEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the hydroxyphenyl and phenyl groups via substitution reactions. The final step involves the esterification of the cyclohexyl group with the triazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound belonging to the 1,2,4-triazole class of compounds. It comprises a cyclohexyl group linked to an acetate moiety, which is further connected to a thioether containing a triazole ring. The presence of hydroxyphenyl and phenyl groups suggests potential biological activity, making it interesting for medicinal chemistry.

Potential Applications

- Antimicrobial and Anticancer Studies this compound has demonstrated promising biological activities, especially in antimicrobial and anticancer studies. Triazole derivatives can inhibit enzymes and pathways critical for cell survival and proliferation.

- Medicinal Chemistry The compound is of interest in medicinal chemistry due to its potential biological activity conferred by the hydroxyphenyl and phenyl groups.

- Enzyme Inhibition Triazole derivatives are known for their ability to inhibit various enzymes.

- Antibacterial Agents Research indicates that triazole derivatives possess significant antibacterial activity . Many hybrids have shown potency against tested strains, especially Gram-negative bacteria . Some compounds containing a benzyl group at the 4-position of the 1,2,4-triazole inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .

Synthesis

The synthesis of this compound typically involves several steps.

Interaction Studies

Interaction studies are performed to understand how this compound interacts with biological targets. These studies typically involve:

- Molecular Docking: Predicting binding affinities and modes of interaction with target proteins.

- Enzyme Inhibition Assays: Assessing the compound's ability to inhibit specific enzymes.

- Cell-Based Assays: Evaluating the compound's effects on cellular pathways and functions.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can interact with metal ions, while the hydroxyphenyl and phenyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Key structural variations in similar compounds include:

- Position 5 substituents : Hydroxyphenyl (target compound), furan (Tryfuzol®), bromobenzofuran (10a–e), nitrobenzylidene (9d), and pyridine (5m–r) groups.

- Position 4 substituents : Phenyl (common in most compounds) or methyl groups.

- Ester/salt modifications : Cyclohexyl ester (target compound), piperidinium (Tryfuzol®), ethyl (9d), and sodium salts (1j, 1m).

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Melting Points : Pyridine-substituted derivatives (e.g., 5o: 237–240°C) exhibit higher melting points than aliphatic thioethers (e.g., 5m: 147–149°C), likely due to increased aromatic stacking .

Biological Activity

Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazole derivatives, characterized by a cyclohexyl group attached to an acetate moiety linked to a thioether containing a triazole ring. The presence of hydroxyphenyl and phenyl groups enhances its biological activity potential.

The synthesis typically involves multi-step reactions that create the necessary functional groups. For example, the synthesis may start from cyclohexyl isothiocyanate and involve reactions with various aryl/alkyl isothiocyanates .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of pathogens. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 5 µg/mL .

- Antifungal Activity : The compound has shown effectiveness against fungal strains like Candida albicans and Candida glabrata, with certain derivatives exhibiting strong antifungal activity .

Anticancer Activity

The anticancer potential of triazole derivatives is also noteworthy. Research has indicated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell survival pathways .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study synthesized several triazole derivatives and tested their antimicrobial efficacy. The results indicated that certain compounds exhibited strong activity against both bacterial and fungal strains, emphasizing the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of triazole derivatives on cancer cell lines. The findings suggested that specific substitutions on the triazole ring could significantly enhance anticancer activity while maintaining low toxicity to normal cells .

Comparative Analysis

To understand the uniqueness of this compound compared to other triazole derivatives, a comparative analysis can be useful.

| Compound Structure | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Cyclohexyl Triazole Derivative | High against E. coli and Candida | Moderate against various cancer lines | Contains cyclohexane and thioether functionalities |

| Other Triazoles | Variable; some show high activity | High in specific analogs | Often lack cyclohexane moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.